3-Cyclohex-1-enyl-3-hydroxy-butan-2-one
Description
3-Cyclohex-1-enyl-3-hydroxy-butan-2-one is a cyclic ketone derivative characterized by a cyclohexene ring substituted at the 1-position and a hydroxyl group at the 3-position of a butan-2-one backbone.
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
3-(cyclohexen-1-yl)-3-hydroxybutan-2-one |
InChI |
InChI=1S/C10H16O2/c1-8(11)10(2,12)9-6-4-3-5-7-9/h6,12H,3-5,7H2,1-2H3 |
InChI Key |
UUHPDADIATTZKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C1=CCCCC1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-Cyclohex-1-enyl-3-hydroxy-butan-2-one with three related compounds: 3-hydroxycyclohex-2-en-1-one, 1,3-cyclohexanedione, and 3-amino-2-cyclohexen-1-one. Key differences in structure, reactivity, and applications are highlighted.
Table 1: Structural and Functional Comparison
Key Findings:
Hydroxyl vs. Amino Substitution: The hydroxyl group in this compound enhances hydrogen-bonding capacity compared to the amino group in 3-amino-2-cyclohexen-1-one, influencing solubility and nucleophilic reactivity . Amino derivatives (e.g., 3-amino-2-cyclohexen-1-one) are more reactive toward electrophiles, enabling applications in drug intermediate synthesis, whereas hydroxylated analogs may favor tautomerism or oxidation pathways.
Ring vs. Chain Backbone: The butanone chain in this compound introduces steric flexibility absent in fully cyclic analogs like 1,3-cyclohexanedione. This flexibility may facilitate enantioselective transformations in asymmetric synthesis.
Keto-Enol Tautomerism: Both this compound and 3-hydroxycyclohex-2-en-1-one exhibit keto-enol tautomerism due to adjacent hydroxyl and ketone groups. However, the cyclohexene ring in the latter stabilizes the enolic form, while the butanone chain in the former may favor keto dominance under physiological conditions .
Synthetic Utility: 1,3-Cyclohexanedione is widely used as a diketone precursor for heterocycles (e.g., flavones), whereas 3-hydroxycyclohex-2-en-1-one serves as a raw material for amino derivatives via reductive amination or nucleophilic substitution .
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